6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide
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Overview
Description
The compound “6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide” is a complex organic molecule. It has a molecular weight of 270.22 . The IUPAC name for this compound is lithium 6-((1-acetylpiperidin-4-yl)amino)pyrimidine-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Research on heterocyclic compounds, which share a similar complex structure with the compound , has made significant contributions to medicinal chemistry. These studies often explore the therapeutic potential of novel synthetic derivatives for treating diseases like cancer, tuberculosis, and central nervous system (CNS) disorders. For instance, compounds with pyrimidine, imidazole, and tetrahydroisoquinoline moieties have been investigated for their antitumor, antitubercular, and CNS activity (M. Asif, 2014; S. Saganuwan, 2017).
Pharmacological Importance of Structural Moieties
The structural features of molecules, such as heterocyclic rings found in the compound of interest, play a critical role in determining their pharmacological properties. Research has highlighted the importance of specific chemical groups, including pyrimidine and tetrahydroisoquinoline, in designing CNS-acting drugs and antimalarial agents, underscoring the significance of structural moieties in drug discovery (I. Singh, P. Shah, 2017; A. Strother et al., 1981).
Synthesis and Biological Activity
The synthesis and evaluation of novel heterocyclic compounds for their biological activity form a cornerstone of medicinal chemistry research. Studies have demonstrated the synthesis of derivatives with potential anti-inflammatory, antiviral, and antitumor activities, highlighting the ongoing efforts to discover new therapeutic agents (Anita S. Gondkar et al., 2013; T. Scior et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCNYVTIWRPIZ-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@H](CN3CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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